3-Cyclopentylbutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentylbutanoicacid is an organic compound characterized by a cyclopentyl group attached to a butanoic acid chain. This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure. Cycloalkanes are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylbutanoicacid typically involves the reaction of cyclopentylmagnesium bromide with butanoic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Preparation of cyclopentylmagnesium bromide by reacting cyclopentyl bromide with magnesium in dry ether.
- Addition of the prepared Grignard reagent to a butanoic acid derivative, such as butanoyl chloride, under anhydrous conditions.
- Acidic workup to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylbutanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylbutanoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopentyl ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Cyclopentylbutanoic acid derivatives.
Reduction: Cyclopentylbutanol.
Substitution: Halogenated cyclopentylbutanoic acids.
Scientific Research Applications
3-Cyclopentylbutanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 3-Cyclopentylbutanoicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Enzyme inhibition: Inhibiting enzymes involved in metabolic processes, leading to altered cellular functions.
Gene expression: Affecting the expression of genes related to inflammation, pain, and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylpropanoic acid: Similar structure but with a shorter carbon chain.
Cyclopentylacetic acid: Another cyclopentyl derivative with different chemical properties.
Cyclopentylmethylamine: Contains a cyclopentyl group but with an amine functional group instead of a carboxylic acid .
Uniqueness
3-Cyclopentylbutanoicacid is unique due to its specific combination of a cyclopentyl ring and a butanoic acid chain, which imparts distinct chemical and biological properties.
Biological Activity
3-Cyclopentylbutanoic acid (CAS Number: 957136-80-0) is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including pharmacological effects, molecular mechanisms, and relevant case studies.
- Molecular Formula : C₁₁H₂₁O₂
- Molecular Weight : 183.29 g/mol
- Density : 0.9±0.1 g/cm³
- Boiling Point : 289.3±8.0 °C at 760 mmHg
Pharmacological Activities
3-Cyclopentylbutanoic acid has been studied for various biological activities, particularly in the context of its interaction with receptors and enzymes.
1. Antimicrobial Activity
Research indicates that derivatives of cyclopentylbutanoic acids exhibit antimicrobial properties. A study evaluated the antimicrobial activity of palladium(II) complexes with alkyl esters of butanoic acids, including cyclopentyl derivatives, against multiple microorganisms. The results showed significant inhibition against pathogenic bacteria and yeast strains, suggesting potential applications in treating infections .
2. Bitter Taste Receptor Modulation
The compound acts as an antagonist to bitter taste receptors (hTAS2R). Specifically, it has been shown to inhibit the activation of hTAS2R31 by bitter compounds like saccharin and acesulfame potassium, which can be beneficial in food and beverage formulations to reduce undesirable bitter flavors .
The biological activity of 3-cyclopentylbutanoic acid can be attributed to its structural characteristics, which influence how it interacts with biological targets:
- Receptor Binding : The cyclopentyl group enhances lipophilicity, allowing better membrane penetration and receptor binding.
- Enzyme Inhibition : Studies suggest that similar compounds can inhibit matrix metalloproteinases (MMPs), which are involved in various physiological processes including tissue remodeling and inflammation .
Case Study 1: Antimicrobial Efficacy
A comprehensive study was conducted on the antimicrobial efficacy of various butanoic acid derivatives, including 3-cyclopentylbutanoic acid. The study involved testing against 15 different microorganisms including pathogenic bacteria and yeast. The compound demonstrated potent activity against several strains, highlighting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Bitter Taste Modulation
In a sensory evaluation study, the impact of 3-cyclopentylbutanoic acid on taste perception was assessed. Participants reported a significant reduction in bitterness when the compound was included in formulations containing saccharin. This suggests its utility in improving palatability in pharmaceutical and food products.
Research Findings Summary
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-cyclopentylbutanoic acid |
InChI |
InChI=1S/C9H16O2/c1-7(6-9(10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
VELADEJPRMSHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.